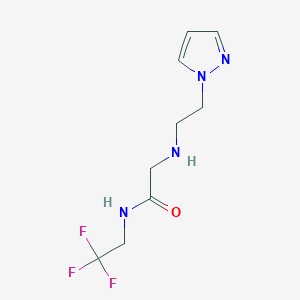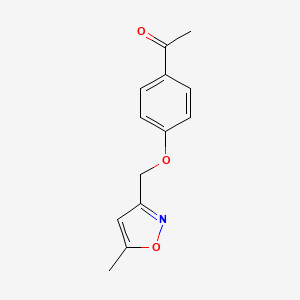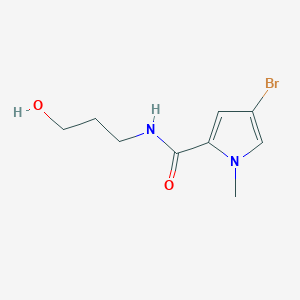
n-Cyclopropyl-2-(o-tolylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-2-(o-tolylamino)acetamide is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an o-tolylamino group attached to the acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-(o-tolylamino)acetamide typically involves the reaction of cyclopropylamine with o-toluidine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . The general reaction scheme is as follows:
- Cyclopropylamine + o-Toluidine → Intermediate
- Intermediate + Acetic Anhydride → this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopropyl-2-(o-tolylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: N-alkylated derivatives.
Applications De Recherche Scientifique
n-Cyclopropyl-2-(o-tolylamino)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-2-(o-tolylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Cyclopropyl-2-(p-tolylamino)acetamide
- n-Cyclopropyl-2-(m-tolylamino)acetamide
- n-Cyclopropyl-2-(phenylamino)acetamide
Uniqueness
n-Cyclopropyl-2-(o-tolylamino)acetamide is unique due to the specific positioning of the o-tolylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to its isomers and analogs .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C12H16N2O/c1-9-4-2-3-5-11(9)13-8-12(15)14-10-6-7-10/h2-5,10,13H,6-8H2,1H3,(H,14,15) |
Clé InChI |
XJMORZHMLBRHGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NCC(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


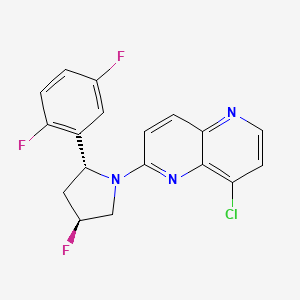
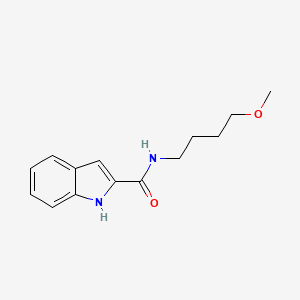
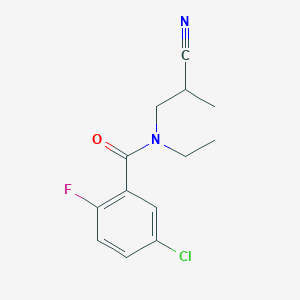
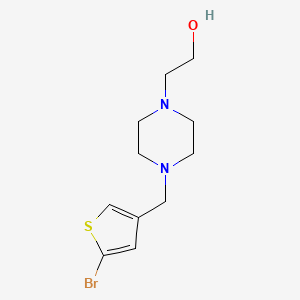
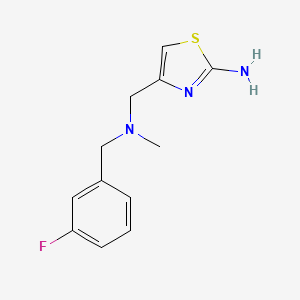

![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
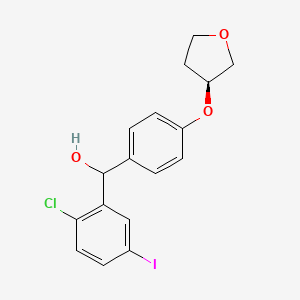
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
![3-([1,1'-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14903916.png)
